molecular formula C18H16N4O3 B14201729 2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- CAS No. 833452-24-7

2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-

Cat. No.: B14201729
CAS No.: 833452-24-7
M. Wt: 336.3 g/mol
InChI Key: ADWYRVYGKZBLKQ-UHFFFAOYSA-N
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Description

2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- is a complex organic compound that features a unique combination of functional groups, including a propynamide moiety, a nitro-substituted pyridine ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with a pyrrolidine derivative, followed by the introduction of the propynamide group and the phenyl group through various organic transformations. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like nucleophilic substitution, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly at the nitro group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine and pyrrolidine rings may bind to specific receptors or enzymes, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide: A simpler analog with a similar amide group but lacking the nitro, pyridine, and pyrrolidine moieties.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, but different substituents on the pyridine ring.

    3-Phenylpropynamides: Compounds with a phenyl group and a propynamide moiety, but different substituents on the nitrogen atom.

Uniqueness

2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

833452-24-7

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide

InChI

InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)20-15-10-12-21(13-15)18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,20,23)

InChI Key

ADWYRVYGKZBLKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)C#CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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